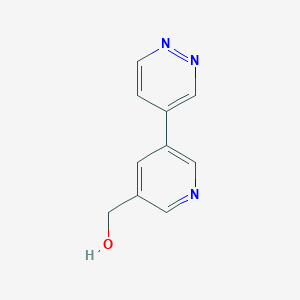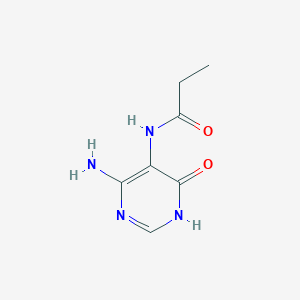![molecular formula C14H16 B11909765 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene CAS No. 62360-76-3](/img/structure/B11909765.png)
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene is an organic compound with a unique structure that includes a cyclopenta[a]indene core with two methyl groups at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a suitable indene derivative is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Indene: A parent compound with a similar structure but lacking the methyl groups.
Tetralin: A hydrogenated derivative of naphthalene with a similar bicyclic structure.
Cyclopentadiene: A simpler compound with a five-membered ring structure.
Uniqueness: 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene is unique due to the presence of methyl groups at specific positions, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
62360-76-3 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
5,8-dimethyl-1,2,3,4-tetrahydrocyclopenta[a]indene |
InChI |
InChI=1S/C14H16/c1-9-6-7-10(2)14-12-5-3-4-11(12)8-13(9)14/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
RYEQBANZSAXACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3=C(C2=C(C=C1)C)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)
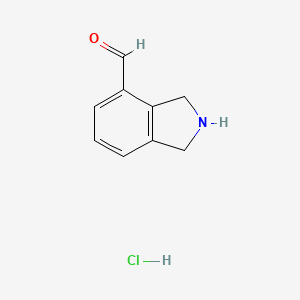
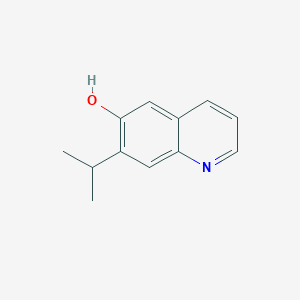

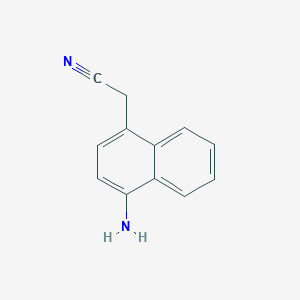
![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)

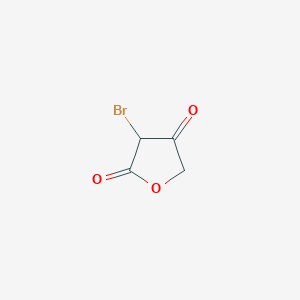
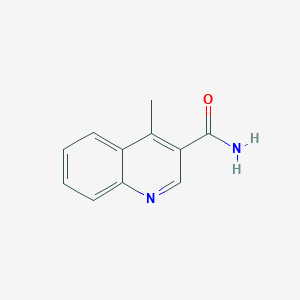
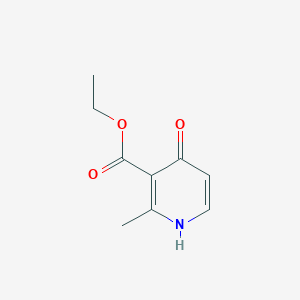
![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)
